N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE
Description
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE is a synthetic organic compound characterized by a piperidine core substituted at the 1-position with a 1,3-thiazole heterocycle and at the 4-position with a cyclopentanecarboxamide group. The thiazole ring, a sulfur- and nitrogen-containing heterocycle, may confer metabolic stability or influence receptor binding compared to simpler alkyl or aryl substituents. Synthesis of this compound likely involves N-acylation of a piperidine precursor with cyclopentanecarbonyl chloride, analogous to methods used for fentanyl derivatives like cyclopentyl fentanyl .
Properties
IUPAC Name |
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c18-13(11-3-1-2-4-11)16-12-5-8-17(9-6-12)14-15-7-10-19-14/h7,10-12H,1-6,8-9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCRAAPFNSGMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2CCN(CC2)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. One common method involves the reaction of 2-aminothiazole with 4-piperidone under specific conditions to form the thiazole-piperidine intermediate. This intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary amines.
Scientific Research Applications
The compound consists of a cyclopentanecarboxamide backbone linked to a piperidine ring substituted with a thiazole group. This structural diversity contributes to its biological activity and interaction with various biological targets.
Anticancer Activity
Research indicates that compounds with thiazole and piperidine structures exhibit significant anticancer properties. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Studies
- Thiazole Derivatives in Cancer Therapy :
- Mechanistic Insights :
Antimicrobial Activity
The compound's thiazole component suggests potential antimicrobial properties, particularly against pathogenic bacteria.
Case Studies
- Inhibition of Biofilm Formation :
-
Broad Spectrum Activity :
- Other studies have indicated that related compounds exhibit activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as broad-spectrum antimicrobial agents.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | IC50 < 1 µM | 2023 |
| Anticancer | MCF7 (Breast Cancer) | Induction of apoptosis | 2023 |
| Antimicrobial | Staphylococcus aureus | Significant biofilm inhibition | 2024 |
| Antimicrobial | Escherichia coli | MIC = 32 µg/mL | 2024 |
Mechanism of Action
The mechanism of action of N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]CYCLOPENTANECARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological effect. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest analogs include cyclopentyl fentanyl and other carboxamide-functionalized piperidine derivatives. Key structural variations lie in the substituents on the piperidine nitrogen and the carboxamide group, which critically influence pharmacological profiles.
Table 1: Structural Comparison of Selected Analogs
- Cyclopentyl Fentanyl: The phenylethyl group on piperidine is critical for mu-opioid receptor binding, a hallmark of fentanyl analogs. Replacement with a thiazole (as in the target compound) likely abolishes opioid activity but may introduce novel interactions with non-opioid targets .
- Heterocyclic Derivatives () : Complex heterocycles (e.g., pyrrolo-triazolo-pyrazine) are common in kinase inhibitors. The target compound’s thiazole may similarly target ATP-binding pockets in enzymes .
Hypothetical Pharmacological Profiles
- Metabolic Stability : The thiazole’s sulfur atom may enhance resistance to oxidative metabolism compared to cyclopentyl fentanyl’s phenylethyl group.
- Receptor Selectivity : Thiazole’s electron-rich aromatic system could favor interactions with polar binding sites (e.g., kinases) over lipophilic opioid receptors.
Biological Activity
N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]cyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H16N4OS, with a molecular weight of approximately 288.37 g/mol. The compound contains a thiazole ring, a piperidine moiety, and a cyclopentanecarboxamide group, which contribute to its biological activity.
Structural Features
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to hydrogen bonding and aromatic interactions. |
| Piperidine Moiety | Known for its ability to interact with protein binding sites. |
| Cyclopentanecarboxamide | Enhances the compound's potential as an enzyme inhibitor. |
Antimicrobial Properties
Initial studies suggest that the thiazole and piperidine components may endow this compound with antimicrobial properties. The presence of these moieties is often associated with known antibiotics, warranting further investigation into its efficacy against bacterial and fungal strains .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. The picolinamide group can potentially form hydrogen bonds with active site residues in enzymes, suggesting that it may inhibit specific enzymatic activities depending on the target enzyme's binding pocket . This characteristic positions it as a candidate for drug development aimed at treating diseases where enzyme inhibition is beneficial.
Antitumor Activity
Thiazole-bearing compounds have been reported to exhibit antitumor activity. Research indicates that compounds similar to this compound can induce cytotoxic effects in cancer cell lines . The structure-activity relationship (SAR) studies highlight that the inclusion of thiazole enhances cytotoxicity, making this compound a potential lead in anticancer drug development.
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of thiazole-containing compounds against various bacterial strains. The results indicated that derivatives similar to this compound displayed significant antibacterial activity, particularly against Gram-positive bacteria .
Study 2: Enzyme Inhibition Mechanism
In a detailed mechanism study, researchers demonstrated that compounds with a piperidine backbone could effectively inhibit cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. The findings suggest that this compound might also function through similar pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
